![molecular formula C20H16FN5O2 B2543051 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1020968-60-8](/img/structure/B2543051.png)
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide" is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazolo[1,5-a]pyrimidin-3-yl acetamides, phenyl acetamide analogs of triazolophthalazines, and triazoloquinolinyl acetamides, which are investigated for their biological activities including binding to peripheral benzodiazepine receptors, anticonvulsant effects, anticancer, antimicrobial activities, and positive inotropic effects .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and aryl boronic acids or esters. This method is used to synthesize N-aryl substituted phenyl acetamide analogs of triazolophthalazines with good yields ranging from 65-75% . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position, which is crucial for the selective binding to the Peripheral Benzodiazepine Receptor (PBR) .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is critical for their biological activity. The presence of different substituents on the acetamide moiety can significantly affect the binding affinity to biological targets. A 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety for the pyrazolo[1,5-a]pyrimidin-3-yl acetamides . Similarly, the structure-activity relationship is evident in the triazolophthalazine derivatives, where the N-aryl substitution pattern plays a role in their anticancer and antimicrobial activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are crucial for their biological properties. For instance, the Suzuki coupling reaction used in the synthesis of triazolophthalazine analogs is a key step that allows for the introduction of various aryl groups, which can lead to a diverse range of biological activities . The synthesis of pyrazolo[1,5-a]pyrimidin-3-yl acetamides also involves careful selection of substituents to achieve selective PBR binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the presence of different substituents can affect the solubility, stability, and reactivity of these compounds. The biological evaluation of these compounds often includes their pharmacokinetic properties, such as their ability to cross biological membranes, which is essential for their in vivo efficacy .
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
- Synthesis of Enaminones and Their Derivatives : Enaminones have been synthesized and used as intermediates to produce various derivatives with promising antitumor and antimicrobial activities. The cytotoxic effects of certain compounds against human breast and liver carcinoma cell lines showed inhibition effects comparable to those of 5-fluorouracil, indicating their potential as cancer therapeutics (Riyadh, 2011).
Radiopharmaceutical Applications
- Radiosynthesis of [18F]PBR111 : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714 designed for labelling with fluorine-18 for in vivo imaging using PET, highlighting its utility in medical diagnostics and research (Dollé et al., 2008).
Anticancer and Antimicrobial Activity
- Suzuki Coupling in Synthesis of N-Aryl Substituted Phenyl Acetamide Analogs : A series of new analogs were synthesized with anticancer and antimicrobial activity tested against the HCT 116 cancer cell line and various microbes. This study demonstrates the versatility of Suzuki coupling in producing bioactive compounds (Kumar et al., 2019).
Insecticidal Assessment
- Synthesis of Novel Heterocycles Incorporating Thiadiazole Moiety : New heterocyclic compounds were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).
Antibacterial Agents
- Synthesis of Isoxazolinyl Oxazolidinones : A series of compounds were synthesized and showed significant antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Varshney et al., 2009).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-7-8-15(9-16(13)21)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVXMKAWAQHJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

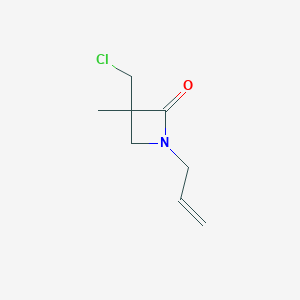
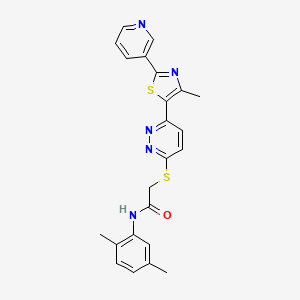


![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
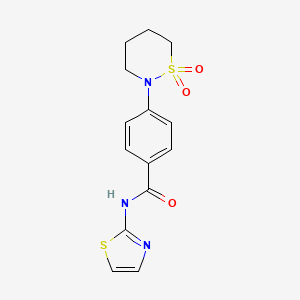
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)
![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)
![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2542983.png)
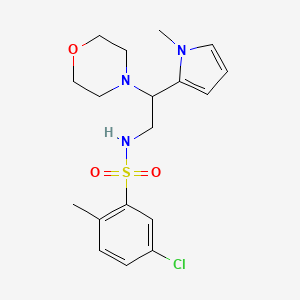
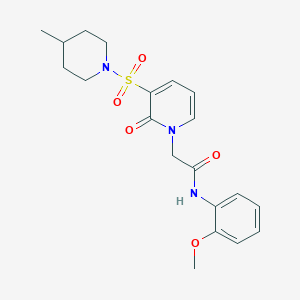
![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)
![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)